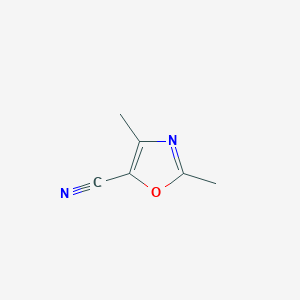

2,4-Dimethyloxazole-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carbonitrile |

InChI |

InChI=1S/C6H6N2O/c1-4-6(3-7)9-5(2)8-4/h1-2H3 |

InChI Key |

JIBXTEBQMRSNTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyloxazole 5 Carbonitrile and Its Precursors

Established Synthetic Routes to 2,4-Dimethyloxazole-5-carbonitrile Scaffolds

The direct synthesis of this compound is not widely documented in mainstream chemical literature, suggesting that its preparation is typically achieved through the functionalization of a pre-existing 2,4-dimethyloxazole (B1585046) ring. The most common strategies, therefore, focus on the synthesis of stable precursors, such as the corresponding carboxylic acid or a halogenated derivative, which can then be converted to the carbonitrile in a subsequent step.

A prevalent method for constructing the 2,4-dimethyloxazole core is the Hantzsch oxazole (B20620) synthesis, which involves the reaction of an α-haloketone with an amide. In the context of the precursors to this compound, a variation of this synthesis is often employed, starting with more functionalized building blocks. For instance, the reaction between ethyl 2-chloroacetoacetate and acetamide (B32628) serves as a foundational method to produce ethyl 2,4-dimethyloxazole-5-carboxylate, a key intermediate. This ester can then be further manipulated to yield the target carbonitrile.

Another plausible, though less direct, route involves the [3+2] cycloaddition of a nitrile ylide with an appropriate alkyne. However, for the specific substitution pattern of this compound, the Hantzsch synthesis and its modifications remain the more practical and frequently cited approach.

Synthesis of 2,4-Dimethyloxazole-5-carboxylic Acid as a Precursor to the Carbonitrile

The carboxylic acid derivative, 2,4-dimethyloxazole-5-carboxylic acid, is a pivotal precursor for the synthesis of the 5-carbonitrile. The acid can be converted to the primary amide, which is then dehydrated to the nitrile.

A common and effective method for preparing 2,4-dimethyloxazole-5-carboxylic acid is through the hydrolysis of its corresponding ester, typically ethyl 2,4-dimethyloxazole-5-carboxylate. The synthesis of this ester begins with the condensation of ethyl 2-chloroacetoacetate with acetamide. This reaction first forms an intermediate, ethyl 2-acetamido-3-oxobutanoate, which upon treatment with a dehydrating agent like sulfuric acid, cyclizes to form the ethyl 2,4-dimethyloxazole-5-carboxylate.

The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure, usually achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

While the hydrolysis of the pre-formed ester is the most direct route, the formation of the amide precursor to the carbonitrile from the carboxylic acid often employs coupling reagents. Once 2,4-dimethyloxazole-5-carboxylic acid has been synthesized, it can be activated with a variety of coupling agents to facilitate its reaction with an ammonia (B1221849) source to form 2,4-dimethyloxazole-5-carboxamide.

Common coupling reagents for this type of transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. The activated carboxylic acid readily reacts with ammonia to yield the primary amide. This amide is the immediate precursor to the target carbonitrile, which can be obtained through dehydration using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA).

Preparation of Halogenated 2,4-Dimethyloxazole Derivatives for Carbonitrile Introduction

An alternative and powerful strategy for the synthesis of this compound involves the introduction of a halogen atom at the 5-position of the oxazole ring, followed by a cyanation reaction.

The 2,4-dimethyloxazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The 5-position is the most nucleophilic and, therefore, the most likely site for halogenation. The regioselective bromination of 2,4-dimethyloxazole can be achieved using standard brominating agents.

A common method involves the reaction of 2,4-dimethyloxazole with N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride or acetonitrile (B52724). This reaction typically proceeds under mild conditions and provides a high yield of the 5-bromo-2,4-dimethyloxazole. The presence of the two methyl groups at the 2- and 4-positions activates the ring towards electrophilic attack at the 5-position.

Once the 5-bromo derivative is obtained, the introduction of the carbonitrile group can be accomplished through a transition metal-catalyzed cyanation reaction. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method for this transformation. More modern approaches may utilize palladium-catalyzed cyanation reactions with sources of cyanide such as zinc cyanide, offering milder reaction conditions and broader functional group tolerance.

Flash-vacuum pyrolysis (FVP) is a technique used in organic synthesis to carry out gas-phase reactions at high temperatures and low pressures. While FVP can be a powerful tool for the synthesis of certain heterocyclic compounds, its application to the direct synthesis of halogenated 2,4-dimethyloxazoles is not a commonly reported method. This technique is more typically employed for unimolecular rearrangements or eliminations, and the construction of the specific 5-halo-2,4-dimethyloxazole structure via FVP would require a highly specialized and likely complex precursor. Therefore, for this particular target molecule, solution-phase electrophilic halogenation remains the more conventional and practical approach.

Advanced Synthetic Strategies for Oxazole Carbonitriles

The synthesis of oxazole carbonitriles, including this compound, has been significantly advanced through modern chemical techniques. These strategies offer improvements in reaction times, yields, and environmental impact compared to traditional methods.

Microwave-Mediated Synthetic Accelerations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including oxazoles. The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously increasing product yields. nih.gov This acceleration is due to the efficient and rapid heating of the reaction mixture, which can lead to higher reaction rates and selectivities.

In the context of heterocyclic synthesis, microwave irradiation facilitates one-pot multicomponent reactions, offering a green chemistry approach by minimizing energy consumption and solvent use. nih.govnih.gov Key advantages of this protocol include the potential for metal-free synthesis, shorter reaction durations, enhanced yields, and simplified product purification, often avoiding the need for column chromatography. nih.govnih.gov For instance, the multicomponent reaction of aldehydes, amines, and other suitable precursors to form complex heterocycles like pyrimido[4,5-b]quinolines has been successfully achieved under microwave conditions, highlighting the broad applicability of this technique. nih.govnih.gov These principles are directly applicable to the synthesis of substituted oxazoles, where the rapid, controlled heating can overcome the activation energy barriers for cyclization and dehydration steps.

Table 1: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | nih.gov |

| Energy Consumption | High | Low | nih.gov |

| Product Yield | Moderate to Good | Good to Excellent | nih.gov |

| Process | Often multi-step | Amenable to one-pot reactions | nih.govnih.gov |

| Green Chemistry | Less favorable | More favorable | nih.gov |

Flow Chemistry Techniques in Oxazole Carbonitrile Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and reaction control for the synthesis of oxazoles. This methodology allows for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

A notable application is the use of a photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles, providing a streamlined and step-efficient path to oxazole synthesis. acs.org This approach has proven scalable for preparing various oxazole-based alkaloids and drug precursors. acs.org Another innovative flow process facilitates the photochemical transposition of isoxazoles into their oxazole counterparts, achieving the synthesis of di- and trisubstituted oxazoles through a rapid and mild process. organic-chemistry.org

Continuous flow platforms have also been developed for the iodine-mediated oxidative cyclization to produce 1,3,4-oxadiazoles, a related heterocycle. beilstein-journals.org This process uses a heated packed-bed reactor and achieves high yields with short residence times, demonstrating the potential for efficient, scalable production that can be adapted for oxazole synthesis. beilstein-journals.org The integration of in-line purification steps, such as extraction and chromatography, further enhances the efficiency of flow systems, making them a powerful tool for modern organic synthesis. beilstein-journals.org

Table 2: Examples of Flow Chemistry in Heterocyclic Synthesis

| Reaction Type | Key Features | Compound Class | Reference |

|---|---|---|---|

| Photoflow [3+2] Cycloaddition | Scalable, step-efficient, mild conditions | Oxazoles | acs.org |

| Photochemical Transposition | Rapid, mild, continuous process | Oxazoles | organic-chemistry.org |

| Iodine-Mediated Oxidative Cyclization | Short residence times (10 min), high yields (up to 93%), scalable | 1,3,4-Oxadiazoles | beilstein-journals.org |

Catalytic and Cycloaddition Methodologies for Oxazole Ring Formation

The construction of the oxazole ring is frequently achieved through powerful catalytic and cycloaddition reactions. These methods provide access to a wide variety of substituted oxazoles with high efficiency and selectivity.

Catalytic Methodologies: Various transition metals are employed to catalyze the formation of the oxazole ring. Copper catalysis is particularly prevalent. For example, a copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization yields 2,5-disubstituted oxazoles. organic-chemistry.org Another approach involves a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and oxygen to produce trisubstituted oxazoles. organic-chemistry.org Gold catalysts, in combination with radical chemistry, enable the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

Metal-free catalytic systems have also been developed. An iodine-catalyzed tandem oxidative cyclization provides a practical route to 2,5-disubstituted oxazoles from aromatic aldehydes. organic-chemistry.org Furthermore, hypervalent iodine reagents can mediate intramolecular oxidative cyclization of N-styrylbenzamides, leading to 2,5-disubstituted oxazoles in high yields under metal-free conditions. researchgate.net

Cycloaddition Methodologies: Cycloaddition reactions are a cornerstone of oxazole synthesis, allowing for the direct construction of the heterocyclic ring from acyclic precursors. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where the oxazole ring acts as a diene, particularly when activated by electron-donating substituents. pharmaguideline.comthieme-connect.com This reaction is often used to prepare pyridine (B92270) or furan (B31954) derivatives from the resulting adducts. pharmaguideline.com

The [3+2] cycloaddition is another widely used strategy. A photoinduced reaction between diazo compounds and nitriles exemplifies this approach, forming the oxazole ring in a highly efficient manner. acs.orgresearchgate.net Additionally, the reaction of nitrile oxides, generated from aldoximes using hypervalent iodine reagents, with alkynes undergoes a [3+2] cycloaddition to yield substituted isoxazoles, which can be precursors to oxazoles. researchgate.net

Table 3: Overview of Catalytic and Cycloaddition Strategies for Oxazole Synthesis

| Strategy | Catalyst/Reagent | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Catalytic C-H Functionalization | Copper(II) | Enamides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Catalytic Oxidative Annulation | Copper | Amines, Alkynes, O₂ | Trisubstituted Oxazoles | organic-chemistry.org |

| Metal-Free Oxidative Cyclization | Hypervalent Iodine | N-Styrylbenzamides | 2,5-Disubstituted Oxazoles | researchgate.net |

| [4+2] Diels-Alder Cycloaddition | Heat/Lewis Acid | Oxazole, Dienophile | Pyridine/Furan Precursors | pharmaguideline.comthieme-connect.com |

| [3+2] Photochemical Cycloaddition | Light | Diazo Compounds, Nitriles | Substituted Oxazoles | acs.orgresearchgate.net |

One-Pot Cascade Reactions for Substituted Oxazoles

One-pot cascade reactions, also known as tandem or domino reactions, represent a highly efficient synthetic strategy where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates. This approach enhances atom economy, reduces waste, and simplifies experimental procedures.

Several cascade reactions have been developed for the synthesis of substituted oxazoles. A novel copper-catalyzed cascade process starting from readily available aromatic terminal alkenes and azides yields 2,5-disubstituted oxazoles. rsc.org This reaction proceeds through a complex sequence involving 1,3-dipolar cycloaddition, ring cleavage, migration, denitrogenation, and oxidative dehydrogenative cyclization, all in one pot. rsc.org

Another efficient method is an iodine-catalyzed tandem oxidative cyclization, which allows for the synthesis of 2,5-disubstituted oxazoles from a variety of common aromatic aldehydes. organic-chemistry.org For the construction of 2,4,5-trisubstituted oxazoles, a one-pot sequence combining an initial oxazole synthesis followed by a nickel-catalyzed Suzuki–Miyaura coupling with boronic acids has been developed. nih.gov This method allows for the assembly of three different components—a carboxylic acid, an amino acid, and a boronic acid—in a single pot to create a structurally diverse oxazole. nih.gov These cascade strategies provide powerful and attractive alternatives for the efficient synthesis of complex oxazole derivatives. rsc.org

Table 4: Selected One-Pot Cascade Reactions for Oxazole Synthesis

| Reaction Name/Type | Catalyst | Key Steps | Product | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cascade | Copper | 1,3-Dipolar cycloaddition, ring cleavage, cyclization | 2,5-Disubstituted Oxazoles | rsc.org |

| Iodine-Catalyzed Tandem | Iodine | Tandem oxidative cyclization | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| One-Pot Synthesis/Coupling | Nickel | Oxazole formation followed by Suzuki–Miyaura coupling | 2,4,5-Trisubstituted Oxazoles | nih.gov |

| One-Pot Propargylation/Cycloisomerization | p-Toluenesulfonic acid | Propargylation followed by cycloisomerization | Substituted Oxazoles | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 2,4 Dimethyloxazole 5 Carbonitrile

Reactivity of the Nitrile Group in 2,4-Dimethyloxazole-5-carbonitrile

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized triple bond, rendering the carbon atom electrophilic. rsc.org This inherent electrophilicity dictates its reactivity towards nucleophiles and reducing agents.

Nucleophilic Additions and Substitutions at the Nitrile Moiety

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. This reactivity is a general characteristic of nitriles and is anticipated in this specific compound. nih.gov The addition of a nucleophile to the carbon-nitrogen triple bond leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. nottingham.ac.uk

For instance, the reaction with organometallic reagents like Grignard reagents would be expected to yield an intermediate imine salt, which upon hydrolysis, would furnish a ketone. While specific studies on this compound are not prevalent, the general mechanism is well-established.

Table 1: Expected Products from Nucleophilic Addition to this compound

| Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Imine salt | Ketone |

| Organolithium Reagent (R-Li) | Imine salt | Ketone |

| Hydride (from LiAlH₄) | Imine anion | Primary amine |

| Hydroxide (B78521) (basic hydrolysis) | Imidic acid | Carboxylic acid |

The presence of the electron-withdrawing oxazole (B20620) ring is expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles compared to simple alkyl nitriles.

Chemical Reduction Pathways of the Carbonitrile Functionality

The nitrile group of this compound can be reduced to a primary amine, a common and synthetically useful transformation. Several reducing agents can accomplish this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. chemguide.co.uk The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. chemguide.co.uk Another common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, typically under elevated temperature and pressure. studymind.co.ukcommonorganicchemistry.com

Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165), has been shown to be an effective reagent for the reduction of a wide range of aromatic and aliphatic nitriles to their corresponding primary amines. nih.gov This method is particularly efficient for nitriles activated by electron-withdrawing groups, a category that includes this compound due to the electronic nature of the oxazole ring. nih.gov

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | 1. Ether solvent, 2. Acidic workup | 2,4-Dimethyl-5-(aminomethyl)oxazole |

| Hydrogen gas (H₂) with metal catalyst (Pd, Pt, or Ni) | High temperature and pressure | 2,4-Dimethyl-5-(aminomethyl)oxazole |

| Diisopropylaminoborane with catalytic LiBH₄ | THF, reflux for electron-donating groups | 2,4-Dimethyl-5-(aminomethyl)oxazole |

| Sodium borohydride (NaBH₄) | Generally not strong enough to reduce nitriles | No reaction |

Participation in [3+2] Cycloaddition Reactions

Electrophilic Substitution Reactions on the Oxazole Ring of this compound

The oxazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Regioselectivity and Directing Effects of Substituents

In general, electrophilic substitution on the oxazole ring occurs preferentially at the C-5 position, which is the most electron-rich. tandfonline.com However, in this compound, the C-5 position is already substituted. Therefore, electrophilic attack would be directed to other available positions, primarily influenced by the electronic effects of the methyl and cyano groups.

The two methyl groups at positions 2 and 4 are electron-donating through inductive effects and hyperconjugation, thus activating the ring towards electrophilic attack. prepp.in The nitrile group at position 5 is strongly electron-withdrawing, deactivating the ring. prepp.in

In related systems, such as 2,4-dimethyloxazole-5-carboxylic acid, deprotonation studies using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) have shown that the 2-methyl group is preferentially deprotonated. rsc.org This indicates that the C-2 methyl group is the most acidic, likely due to the combined electron-withdrawing effects of the oxazole nitrogen and the C-5 substituent. While this is a deprotonation (a reaction with a nucleophile/base), it provides insight into the electronic landscape of the ring and suggests that an electrophile might preferentially attack the position that is most electron-rich.

Based on the directing effects of the substituents, the C-5 position is deactivated by the cyano group. The methyl groups at C-2 and C-4 would activate the ring, but since there are no available protons on the ring itself for a typical electrophilic aromatic substitution, reactions are more likely to occur at the methyl groups after deprotonation.

Influence of Electron-Donating Groups on Electrophilic Attack

The presence of electron-donating groups is known to activate aromatic and heteroaromatic rings towards electrophilic attack. tandfonline.com In this compound, the two methyl groups serve this role. They increase the electron density of the oxazole ring, making it more nucleophilic and thus more reactive towards electrophiles. prepp.in

The activating effect of the methyl groups would compete with the deactivating effect of the nitrile group. However, since the most reactive site for electrophilic attack on an unsubstituted oxazole is C-5, which is blocked, any electrophilic substitution would have to overcome the general lower reactivity of the other positions. The activating nature of the methyl groups would be crucial for any such reaction to proceed.

Nucleophilic Substitution Reactions on the Oxazole Ring System

The oxazole ring is generally considered electron-rich and, therefore, not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups or by conversion to a cationic species like an oxazolium salt. In this compound, the presence of the cyano group at the C5 position significantly modulates the electronic properties of the ring.

However, direct nucleophilic substitution at a ring carbon of an unactivated oxazole is uncommon. The hydrogen atoms on the oxazole ring exhibit an order of acidity of C2 > C5 > C4. tandfonline.com The presence of an exocyclic double bond can lead to the formation of a dienophile, and N-substituted oxazoles can participate in Diels-Alder reactions. tandfonline.com For nucleophilic substitution to occur, a suitable leaving group is typically required. For instance, in related heterocyclic systems like 5-chloroindolizines, which bear a halogen activated by an adjacent nitrogen and an electron-withdrawing cyano group, nucleophilic substitution at the C5 position proceeds readily with various nucleophiles. nih.govresearchgate.netbeilstein-journals.org This suggests that if a leaving group were present at the C2 or C5 position of the oxazole ring, nucleophilic substitution would be a viable pathway, although this has not been specifically documented for this compound itself.

Metallation Studies and Organometallic Transformations of 2,4-Dimethyloxazole (B1585046) Derivatives

The deprotonation of oxazoles using strong bases is a powerful method for their functionalization. The position of metallation is highly dependent on the substitution pattern of the oxazole ring.

Generation and Trapping of Oxazole Dianions

The generation of dianions from substituted oxazoles allows for subsequent reactions with two different electrophiles. While specific studies on the dianion generation from this compound are not available, related research on other oxazole derivatives provides insight. For example, the metallation of 5-phenyloxazole (B45858) equipped with an oxazoline (B21484) unit at the C4 position has been used to create 2,4-bifunctionalized oxazoles. nih.gov This process involves the initial lithiation at the C2 position, followed by reactions with electrophiles. nih.gov The presence of the electron-withdrawing nitrile group at C5 in this compound would likely influence the regioselectivity of metallation, potentially directing it to the C2 position or one of the methyl groups.

Lateral Metallation of Alkyl Groups Adjacent to the Oxazole Ring

Lateral metallation involves the deprotonation of a C-H bond in an alkyl group alpha to the heterocyclic ring. This is a common strategy for the functionalization of methyl-substituted heterocycles. For this compound, both the 2-methyl and 4-methyl groups are potential sites for lateral metallation. The resulting organometallic species can then react with a variety of electrophiles, allowing for the elongation of the alkyl side chains. Studies on related systems have shown that the regioselectivity of lateral metallation can be controlled by the choice of base and reaction conditions.

Other Mechanistic Pathways and Transformations

Beyond nucleophilic substitution and metallation, this compound is expected to undergo other mechanistically distinct reactions, including oxidation and photochemical transformations.

Oxidation and Electrochemical Reactivity

Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.com The oxidation of oxazoles often occurs at the C4 position, resulting in the cleavage of the C-C bond. tandfonline.com The presence of substituents significantly impacts the ease of oxidation.

Electrochemical methods offer a green and mild alternative for the synthesis and transformation of oxazoles. organic-chemistry.orgchemistryviews.org Polysubstituted oxazoles can be synthesized from ketones and acetonitrile (B52724) via an electrochemical process involving a Ritter-type reaction and oxidative cyclization. organic-chemistry.orgchemistryviews.org Another electrochemical method involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides. rsc.org These methods highlight the potential for electrochemical transformations of the oxazole ring system, which could be applicable to derivatives like this compound.

Photochemical Transformations and Rearrangements

The photochemistry of oxazoles is a rich field, with various rearrangements and transformations possible upon irradiation. A well-known photochemical reaction of oxazoles is the rearrangement to isoxazoles or other heterocyclic systems. For example, diarylethenes containing an oxazole ring have been shown to undergo photochemical rearrangement to form polyaromatic systems through a mechanism involving photocyclization and hydrogen shifts. nih.gov

The presence of a nitrile group can also influence the photochemical behavior. Studies on 4-aminoimidazole-5-carbonitrile (AICN), a prebiotically relevant molecule, have shown that it is remarkably photostable due to efficient non-radiative decay pathways. researchgate.net While the ring system is different, this suggests that the cyano group in this compound could play a significant role in its photochemical reactivity, potentially leading to unique transformation pathways or enhanced photostability. Photochemical methods have also been developed for the synthesis of tri-substituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.gov

Ring-Opening Processes in Oxazole Derivatives

The oxazole ring, a key structural motif in many synthetic and natural compounds, is an aromatic heterocycle characterized by general thermal stability. tandfonline.com However, despite its aromaticity, the ring is susceptible to a variety of cleavage reactions under specific conditions, including nucleophilic attack, metalation followed by rearrangement, oxidation, and reduction. tandfonline.compharmaguideline.comwikipedia.org These ring-opening processes are fundamental to the reactivity profile of oxazole derivatives and provide pathways for their transformation into other valuable chemical structures.

The reactivity of the oxazole ring is dictated by the electronegativity of its two heteroatoms and the resulting electron distribution. The C2 position is the most electron-deficient and, consequently, the primary site for nucleophilic attack and deprotonation. pharmaguideline.comwikipedia.org Nucleophilic attack on the oxazole ring, particularly at the C2-position, often leads to ring cleavage rather than simple substitution. pharmaguideline.com

One of the most significant ring-opening pathways involves the deprotonation at the C2 carbon. wikipedia.orgslideshare.net Treatment of oxazoles with strong bases, such as organolithium reagents, generates 2-lithiooxazoles. These intermediates are often unstable and can undergo a reversible electrocyclic ring-opening to form an equilibrium with open-chain isonitrile species. wikipedia.orgacs.org This equilibrium between the lithiated heterocycle and the ring-opened isonitrile is a critical aspect of oxazole chemistry, influencing the outcome of reactions with electrophiles. acs.org

Ring-opening can also be initiated by various reagents, leading to diverse products. For instance, nucleophiles like ammonia (B1221849) or formamide (B127407) can react with oxazoles to yield imidazoles through a ring-cleavage and recyclization mechanism. pharmaguideline.com Furthermore, oxidative and reductive methods can effectively break open the oxazole ring. Oxidizing agents such as potassium permanganate (B83412) or chromic acid can induce ring opening, while certain reducing agents also lead to cleavage and the formation of open-chain products. tandfonline.compharmaguideline.com

Catalytic processes have also been developed to facilitate oxazole ring-opening. A notable example is the silver(I)-catalyzed intramolecular cyclization, where an oxazole ring-opening is a key step in the synthesis of isoquinolones. acs.org Mechanistic studies in this area revealed that the addition of water can promote the ring-opening step. acs.org

The following tables summarize key findings from research on the ring-opening reactions of oxazole derivatives.

Table 1: Summary of Nucleophilic and Chemically-Induced Ring-Opening Reactions of Oxazoles

| Reaction Type | Reagent/Condition | Intermediate/Process | Product Type |

| Nucleophilic Attack | Ammonia / Formamide | Ring cleavage and recyclization | Imidazoles pharmaguideline.com |

| Oxidation | Cold Potassium Permanganate, Chromic Acid, Ozone | Oxidative cleavage | Open-chain products pharmaguideline.com |

| Reduction | Various reducing agents | Reductive cleavage | Open-chain products tandfonline.compharmaguideline.com |

| Rearrangement | Heat (for 4-acyloxazoles) | Thermal rearrangement | Isomeric 5-acyloxazoles (Cornforth Rearrangement) wikipedia.orgslideshare.net |

| Catalytic Reaction | Silver(I) catalyst, H₂O | Intramolecular cyclization and ring-opening | Isoquinolones acs.org |

Table 2: Ring-Opening via C2-Metalation of Oxazoles

| Reagent | Intermediate | Subsequent Reaction | Product |

| Organolithium reagents (e.g., n-BuLi) | 2-Lithiooxazole | Equilibrium with ring-opened enolate-isonitrile wikipedia.orgacs.org | Trapped isonitrile (e.g., by silylation) wikipedia.org |

| Organolithium reagents | 2-Lithiooxazole | Reaction with electrophiles (e.g., DMF) | 2-Substituted oxazoles (e.g., 2-formyloxazole) wikipedia.org |

These ring-opening processes underscore the versatile reactivity of the oxazole core, enabling its use as a synthetic intermediate for accessing a wide range of other acyclic and heterocyclic compounds. The specific substituents on the oxazole ring, such as the methyl and cyano groups in this compound, modulate the ring's electron density and can influence the facility and outcome of these transformations.

Advanced Analytical Characterization in 2,4 Dimethyloxazole 5 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

No published ¹H or ¹³C NMR spectra or assigned chemical shift data for 2,4-dimethyloxazole-5-carbonitrile could be located. Such data would be crucial for confirming the positions of the methyl groups and the carbonitrile substituent on the oxazole (B20620) ring. Furthermore, no studies involving ¹⁹F NMR or two-dimensional NMR techniques (like COSY, HSQC, or HMBC) for this specific compound were found, which would be instrumental in providing unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

While mass spectrometry is a standard technique for determining the molecular weight of a compound, specific mass spectra (e.g., from Electron Ionization or Electrospray Ionization) and detailed fragmentation analyses for this compound are not available. This information would be essential for confirming its elemental composition and understanding its stability and decomposition pathways under ionization conditions.

High-Resolution Separation Techniques for Purity Assessment (HPLC, LC-MS, UPLC)

Methodologies for the purity assessment of this compound using HPLC, LC-MS (Liquid Chromatography-Mass Spectrometry), or UPLC (Ultra-Performance Liquid Chromatography) have not been described in the accessible literature. Such methods would involve defining parameters like the stationary phase, mobile phase composition, flow rate, and detection wavelength, and would be vital for quantifying the purity of synthesized batches.

X-ray Crystallography for Solid-State Structural Determination and Regioselectivity Confirmation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique would provide definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, and would be the ultimate confirmation of the regiochemistry of the substituents on the oxazole ring.

Computational and Theoretical Chemistry Studies of 2,4 Dimethyloxazole 5 Carbonitrile

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energy Landscapes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of chemical reactions at the molecular level. irjweb.comnih.govrsc.org These methods can be applied to elucidate the plausible synthetic routes to 2,4-Dimethyloxazole-5-carbonitrile and to understand its reactivity. For instance, the synthesis of substituted oxazoles often involves cyclization and dehydration steps. mdpi.comacs.org Computational modeling can map the entire reaction coordinate, identifying transition states and intermediates, thereby providing a detailed energy landscape.

A hypothetical reaction for the formation of the oxazole (B20620) ring could be computationally modeled to determine the activation energies (Ea) and reaction energies (ΔE) for each step. This allows for the identification of the rate-determining step and provides insights into how reaction conditions could be optimized. Theoretical calculations for a proposed synthetic step might yield data similar to that presented in the table below.

| Reaction Step | Transition State | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|---|

| Reactant Complex → Intermediate 1 | TS1 | +25.4 | -5.2 |

| Intermediate 1 → Intermediate 2 | TS2 | +15.1 | -10.8 |

| Intermediate 2 → Product Complex | TS3 | +8.7 | -30.5 |

Furthermore, DFT calculations can predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic properties and reactivity towards electrophiles and nucleophiles. irjweb.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govgrowingscience.com Given that oxazole derivatives are known to exhibit a wide range of biological activities, molecular docking simulations can be employed to screen this compound against various biological targets, such as enzymes or receptors, to predict potential therapeutic applications. mdpi.comacs.org

The process involves preparing the 3D structure of this compound and a target protein of interest. Docking software, such as AutoDock Vina, can then be used to predict the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the target. nih.govgrowingscience.com For example, docking this compound against a hypothetical kinase enzyme might reveal key interactions, as illustrated in the table below.

| Protein Target | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase XYZ (PDB: 1ABC) | -8.5 | LEU83, VAL91 | Hydrophobic |

| Kinase XYZ (PDB: 1ABC) | -8.5 | LYS88 | Hydrogen Bond (with N of nitrile) |

| Kinase XYZ (PDB: 1ABC) | -8.5 | PHE145 | π-π Stacking |

| Protease ABC (PDB: 2DEF) | -7.2 | ASP45 | Hydrogen Bond (with oxazole N) |

| Protease ABC (PDB: 2DEF) | -7.2 | TRP102 | Hydrophobic |

Such studies can guide the selection of this compound for further experimental validation and serve as a starting point for lead optimization.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, can be used to develop mathematical models that correlate structural features of molecules with their activities. scilit.com

For this compound, a hypothetical SAR study could be conducted by computationally generating a library of analogs with modifications at the 2, 4, and 5 positions of the oxazole ring. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and correlating them with a hypothetical biological activity, a QSAR model can be built. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The nitrile group, in particular, is a key functional group in many pharmaceuticals and its role in binding and pharmacokinetics is often explored in SAR studies. rsc.orgresearchgate.net

| Analog of this compound | Modification | LogP (Calculated) | Predicted IC50 (µM) |

|---|---|---|---|

| Parent Compound | - | 1.85 | 5.2 |

| Analog 1 | 2-Ethyl instead of 2-Methyl | 2.25 | 3.8 |

| Analog 2 | 4-Trifluoromethyl instead of 4-Methyl | 2.50 | 1.5 |

| Analog 3 | 5-Amide instead of 5-Nitrile | 1.10 | 12.7 |

| Analog 4 | 2-Amino instead of 2-Methyl | 1.20 | 8.9 |

Theoretical Analysis of Oxazole Ring Aromaticity and Stability

The oxazole ring is a five-membered aromatic heterocycle. dtu.dk However, its properties indicate an incomplete delocalization of π-electrons, leading to a lower degree of aromaticity compared to other heterocycles like thiazole. taylorandfrancis.com This reduced aromaticity does not necessarily imply instability. taylorandfrancis.com Theoretical methods can be used to quantify the aromaticity and stability of this compound.

Aromaticity can be assessed using various computational indices, such as the Aromatic Stabilization Energy (ASE), Harmonic Oscillator Model of Aromaticity (HOMA), and Nucleus-Independent Chemical Shift (NICS). researchgate.net These calculations would provide a quantitative measure of the electronic delocalization within the oxazole ring and how it is influenced by the electron-donating methyl groups at positions 2 and 4, and the electron-withdrawing carbonitrile group at position 5.

| Compound | Aromaticity Index | Calculated Value |

|---|---|---|

| Benzene (Reference) | HOMA | 1.000 |

| Oxazole | HOMA | 0.65 - 0.75 |

| This compound | HOMA (Predicted) | ~0.70 |

| Benzene (Reference) | NICS(1) (ppm) | -9.7 |

| Oxazole | NICS(1) (ppm) | -5.0 to -6.0 |

| This compound | NICS(1) (Predicted) (ppm) | ~-5.5 |

Academic Research Applications and Investigational Areas for 2,4 Dimethyloxazole 5 Carbonitrile

Strategic Utility as a Synthetic Building Block in Complex Molecule Synthesis

2,4-Dimethyloxazole-5-carbonitrile serves as a valuable and versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. cymitquimica.comaxonmedchem.commolscanner.comtenovapharma.com Its inherent chemical reactivity and the presence of multiple functional groups make it an attractive starting material for a variety of chemical transformations.

Precursor in the Construction of Diverse Heterocyclic Systems

The oxazole (B20620) ring system is a core component of many biologically active compounds. This compound, and its corresponding carboxylic acid derivative, 2,4-dimethyl-5-oxazolecarboxylic acid, are utilized as precursors in the synthesis of a range of heterocyclic compounds. chemicalbook.combldpharm.comscbt.comnih.gov For instance, the nitrile group can be subjected to various chemical modifications to build more elaborate heterocyclic frameworks. The synthesis of substituted oxazoles is a significant area of research due to their presence in numerous pharmacologically important molecules. nih.gov The development of methods for creating trisubstituted oxazoles, which can incorporate carboxylic acids, amino acids, and boronic acids, highlights the modularity of this synthetic approach. beilstein-journals.org

Application in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis. organic-chemistry.orgyoutube.comlibretexts.org While direct participation of this compound in Suzuki-Miyaura reactions as a coupling partner is not extensively documented in the provided results, the broader class of heterocyclic compounds, including oxazoles, are frequently employed in such reactions. organic-chemistry.orgnih.gov The development of highly active palladium catalysts has enabled the efficient coupling of challenging heterocyclic substrates. organic-chemistry.org Nickel-catalyzed cross-coupling reactions also provide an effective method for the synthesis of biaryls from chloroarenes and arylboronic acids. nih.gov The ability to functionalize heterocyclic rings through these methods underscores the potential utility of this compound derivatives in the synthesis of complex biaryl structures. nih.gov

Exploration in Contemporary Medicinal Chemistry Research

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. Consequently, derivatives of this compound are being investigated for various therapeutic applications.

Investigation of Proteasome Inhibition Mechanisms (e.g., Kinetoplastid Proteasome)

The proteasome is a critical cellular machine responsible for protein degradation, making it an attractive target for drug development, particularly in the context of infectious diseases. Research has focused on the inhibition of the kinetoplastid proteasome as a potential treatment for diseases like leishmaniasis, Chagas disease, and sleeping sickness, which are caused by kinetoplastid parasites. nih.gov A selective inhibitor of the kinetoplastid proteasome, GNF6702, has shown significant efficacy in animal models of these diseases. nih.gov While the direct involvement of this compound in this specific inhibitor is not stated, the exploration of small molecules for proteasome inhibition highlights a key area where oxazole-containing compounds could be investigated.

Studies on Antiviral Activity Potential (e.g., Human Cytomegalovirus)

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals and newborns, creating a need for new antiviral therapies. nih.gov Several studies have explored the antiviral properties of oxazole derivatives against HCMV. researchgate.net For example, a series of 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile demonstrated significant in vitro antiviral activity against a laboratory strain of HCMV. researchgate.net One particular derivative, 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, exhibited high potency. researchgate.net Furthermore, research into small molecules that target the HCMV nuclear egress complex, a critical component for viral replication, has identified promising hits for further drug development. nih.gov The investigation of various substituted oxadiazole derivatives has also shown potential antiviral activity against viruses like the tobacco mosaic virus. nih.gov Other studies have also reported on the antiviral activity of benzotriazole (B28993) and 1,3-oxazole-4-carbonitrile derivatives against a range of viruses, including Coxsackie Virus B5 and Human Papillomavirus (HPV). nanobioletters.comnih.gov

Research into Kinase Enzyme Inhibition and Modulatory Effects on Biological Pathways

Kinase enzymes play a crucial role in cell signaling and are major targets in cancer therapy and other diseases. The repurposing of human kinase inhibitors has led to the discovery of compounds with antibacterial activity. nih.gov For instance, the anticancer drug sorafenib (B1663141) was found to be effective against MRSA, and subsequent optimization led to the development of PK150, a potent antibacterial agent. nih.gov This highlights the potential for kinase inhibitors to have broader therapeutic applications. The oxazole scaffold is known to be a part of molecules that can inhibit various enzymes. For example, some trisubstituted oxazole derivatives have been evaluated as inhibitors of aquaporin-4 and inflammatory cytokines. nih.gov Predictive analyses of some newly synthesized oxazol-5(4H)-ones suggest a potential for antiproliferative effects through the inhibition of relevant oncological protein kinases. nih.gov

Exploration of Fungicidal Activities and Related Enzymatic Assays

The oxazole moiety is a core component of numerous compounds exhibiting potent fungicidal properties. This suggests that this compound could be a valuable candidate for screening and development as a novel antifungal agent. Research into related oxadiazole and pyridyl-oxazole carboxamide derivatives has demonstrated significant activity against a range of plant pathogenic fungi. mdpi.commdpi.com

For instance, studies on 1,2,4-oxadiazole (B8745197) derivatives have shown significant inhibitory effects against fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com Similarly, novel pyridyl-oxazole carboxamides have exhibited complete inhibition of Botrytis cinerea at certain concentrations. mdpi.com

A plausible mechanism for the antifungal action of some oxazole-containing compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.com Future research on this compound could involve:

In vitro antifungal screening: Testing the compound against a panel of economically important plant pathogenic fungi.

Enzymatic assays: Investigating the inhibitory activity of the compound against fungal SDH to determine its mechanism of action. Molecular docking studies could further elucidate the binding interactions with the enzyme's active site. mdpi.comresearchgate.net

Table 1: Examples of Fungicidal Activity in Structurally Related Oxazole Derivatives

| Compound Type | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | Significant antifungal activity, with some derivatives showing better efficacy than commercial fungicides like carbendazim (B180503) against specific fungi. | mdpi.com |

| Pyridyl-oxazole carboxamides | Botrytis cinerea, Rhizoctonia solani | Several derivatives exhibited 100% fungicidal activity against Botrytis cinerea at 100 mg/L. | mdpi.com |

| Pimprinine analogues (oxazole-based) | Various plant pathogens | Broad-spectrum antifungal activity. | nih.gov |

Development in Materials Science and Advanced Technological Applications

The unique electronic and photophysical properties of the oxazole ring make it a valuable component in the design of advanced materials.

Integration into Fluorescent Probes and Chemical Sensors

Oxazole derivatives are known to be effective fluorophores and have been incorporated into fluorescent probes for detecting various analytes, including metal ions and biothiols. researchgate.netnih.gov The fluorescence properties of these probes can be modulated through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). acs.org

The investigational pathway for this compound in this area could involve its use as a core scaffold for new fluorescent sensors. The nitrile group, in particular, could be chemically modified to introduce specific recognition sites for target analytes. For example, a Schiff base derived from an oxazole carbohydrazide (B1668358) has been shown to act as a "turn-on" fluorescent sensor for specific metal ions. researchgate.net

Ligand Design for Coordination Chemistry Complexes

The nitrogen atom of the oxazole ring can act as a coordination site for metal ions, making oxazole-containing molecules useful as ligands in coordination chemistry. chemscene.comunm.edu These complexes have applications in catalysis and materials science. chemscene.com Research on oxazoline (B21484) and benzoxazole-based ligands has demonstrated their ability to form complexes with lanthanides, with coordination occurring through the oxazole nitrogen and another donor atom within the ligand. unm.edu The resulting complexes can exhibit interesting photophysical properties. The potential for this compound as a ligand could be explored through synthetic coordination chemistry, aiming to create novel metal-organic frameworks (MOFs) or complexes with unique catalytic or luminescent properties.

Potential in Organic Electronic Materials Research

Oxazole and thiazole-containing compounds are being investigated as n-type organic semiconductors for applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgrsc.org These materials often possess good thermal stability and suitable HOMO/LUMO energy levels for efficient charge transport. acs.orgrsc.org Oxazole derivatives have been successfully used as host materials in green and red phosphorescent OLEDs, leading to high current and power efficiencies. rsc.org Furthermore, some oxazole-based molecules are of interest for their potential in creating deep-blue emitters for OLEDs. spiedigitallibrary.org Theoretical and experimental studies on this compound could assess its thermal stability, photophysical properties, and charge transport characteristics to determine its suitability for use in organic electronic devices.

Table 2: Potential Materials Science Applications of Oxazole Derivatives

| Application Area | Example of Oxazole Derivative Use | Key Findings | Reference |

|---|---|---|---|

| Fluorescent Sensors | Schiff base sensor from 5-(thiophen-2-yl)oxazole-4-carbohydrazide | Emitted yellowish-green fluorescence upon introduction of In3+ and the resulting complex was quenched by Fe3+. | researchgate.net |

| Coordination Chemistry | Oxazoline and benzoxazole-based ligands | Formed coordination complexes with Nd(III) and Yb(III). | unm.edu |

| Organic Electronics (OLEDs) | Oxazole/thiazole-based molecules as host materials | Achieved high current efficiency (up to 50.7 cd A−1) in green phosphorescent OLEDs. | rsc.org |

Agricultural Chemistry Research: Investigation as Plant Growth Regulators

Beyond their potential as fungicides, oxazole derivatives have also been shown to influence plant growth and development. saudijournals.comomicsonline.orgresearchgate.net Studies on various oxazole and oxazolopyrimidine derivatives have demonstrated their ability to act as effective plant growth regulators, sometimes exhibiting cytokinin-like activity. omicsonline.org

In experiments with oilseed rape, treatment with 10⁻⁹ M solutions of certain oxazole derivatives led to significant increases in shoot length, total number of roots, and total root length compared to controls. saudijournals.comresearchgate.net These compounds also increased the content of photosynthetic pigments in the leaves. saudijournals.com Another study on muscat pumpkin showed that a specific oxazole-4-carbonitrile (B1450848) derivative exhibited high cytokinin-like activity, promoting the growth of cotyledon biomass. omicsonline.org

Given these findings, this compound is a prime candidate for investigation as a novel plant growth regulator. Research in this area would involve:

Seed germination and seedling growth assays: Assessing the effect of the compound at various concentrations on the growth of different plant species.

Hormonal activity screening: Determining if the compound exhibits auxin-like, cytokinin-like, or other hormonal activities.

Analysis of physiological effects: Measuring changes in photosynthetic rates, biomass accumulation, and other key growth parameters.

Table 3: Plant Growth Regulatory Effects of Oxazole Derivatives on Oilseed Rape

| Biometric Index | Average Increase with Oxazole/Oxazolopyrimidine Derivatives (10⁻⁹ M) | Reference |

|---|---|---|

| Shoot Length | 11 - 30% | saudijournals.comresearchgate.net |

| Total Number of Roots | 8 - 68% | saudijournals.comresearchgate.net |

| Total Root Length | 5 - 43% | saudijournals.comresearchgate.net |

| Chlorophyll a Content | 14 - 20% | saudijournals.com |

| Chlorophyll b Content | 15 - 21% | saudijournals.com |

Conclusion and Future Directions in 2,4 Dimethyloxazole 5 Carbonitrile Research

Synthesis of Key Findings and Current Research Landscape

The current body of scientific literature on 2,4-dimethyloxazole-5-carbonitrile is notably limited. Direct research, including detailed synthetic protocols, characterization data, and applications specifically for this compound, is not extensively documented in publicly accessible databases. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes.

The research landscape for the broader class of oxazoles, however, is rich and varied. Oxazole (B20620) derivatives are recognized for their significant biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. iajps.comijpsr.combohrium.comd-nb.inforesearchgate.net The oxazole ring is a key structural motif in a number of natural products and pharmacologically active compounds. iajps.combohrium.com This suggests that this compound, as a member of this class, holds potential for investigation in medicinal chemistry and materials science. The presence of a nitrile group, a versatile functional group in organic synthesis, further enhances its potential as a building block for more complex molecules.

Identification of Promising Unexplored Research Avenues

Given the nascent stage of research into this compound, a multitude of research avenues remain unexplored. The following areas present significant opportunities for future investigation:

Biological Screening: A comprehensive screening of this compound for various biological activities is a primary area of interest. Based on the known properties of other oxazole derivatives, initial studies could focus on its potential as an antimicrobial or anticancer agent. iajps.comd-nb.inforesearchgate.net

Coordination Chemistry: The nitrogen atom of the oxazole ring and the nitrile group can both act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts or materials with interesting magnetic or optical properties.

Materials Science: The rigid, planar structure of the oxazole ring, combined with the polar nitrile group, makes this compound a candidate for incorporation into novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Agrochemical Research: The structural similarity of oxazoles to some existing herbicides and fungicides suggests that this compound could be investigated for potential applications in agriculture.

Perspectives on Advancements in Synthetic Methodologies and Mechanistic Understanding

While specific synthetic routes for this compound are not well-documented, established methods for oxazole synthesis can be adapted. Future research should focus on optimizing these methods for this specific target.

Classical Synthesis: The Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, and the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), are potential starting points for the synthesis of this compound. organic-chemistry.orgslideshare.net

Modern Synthetic Methods: The development of more efficient and environmentally friendly synthetic routes, such as those employing microwave-assisted synthesis or flow chemistry, would be a significant advancement.

Mechanistic Studies: A thorough investigation of the reaction mechanisms for the synthesis of this compound would enable better control over the reaction conditions and potentially lead to higher yields and purity. Computational studies could also provide valuable insights into the electronic structure and reactivity of the molecule.

Outlook for Novel Applications in Diverse Scientific Disciplines

The unique combination of the oxazole ring and the nitrile functional group in this compound opens up possibilities for a wide range of applications across various scientific fields.

Pharmaceuticals: As a scaffold, it could be used to generate libraries of new compounds for drug discovery programs. bohrium.com The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles, which are common in medicinal chemistry.

Chemical Biology: Fluorescently labeled derivatives of this compound could be developed as probes for studying biological processes.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions makes this molecule an interesting candidate for the construction of self-assembling systems and functional supramolecular materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dimethyloxazole-5-carbonitrile, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, oxazole derivatives often require inert atmospheres (e.g., nitrogen/argon) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize intermediates and minimize side reactions . Temperature control (e.g., 0–60°C) is critical during cyclization steps to ensure regioselectivity. Protecting groups (e.g., acetyl or benzyl) may be used to prevent undesired functional group interactions during synthesis .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the molecular structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR can identify substituent positions on the oxazole ring. For instance, methyl groups at positions 2 and 4 will show distinct splitting patterns due to neighboring nitrile and heteroatom environments .

- HRMS : High-resolution mass spectrometry verifies the molecular formula (e.g., CHNO) and detects isotopic patterns. Discrepancies between observed and calculated masses may indicate impurities or degradation .

- IR : A strong absorption band near 2240 cm confirms the presence of the nitrile group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example:

- Solvent Corrections : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) can better align computed chemical shifts with experimental NMR data .

- Tautomerism Analysis : Investigate possible tautomeric forms (e.g., oxazole vs. isoxazole) using energy minimization and Boltzmann population analysis to explain unexpected spectral peaks .

- X-ray Crystallography : Single-crystal studies (using SHELXL ) provide definitive structural validation when spectral ambiguities persist .

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and potential applications of this compound in drug discovery?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity in cycloaddition reactions .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The oxazole core’s planar structure and methyl groups’ steric effects influence binding affinity .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ≈ 1.2 for optimal membrane permeability) .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–60°C) with HPLC monitoring. Oxazole rings are generally stable in neutral/acidic conditions but may hydrolyze under strong basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For example, decomposition above 150°C suggests suitability for high-temperature reactions .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store samples in amber vials if λ < 400 nm .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields of this compound across studies?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. CuI) to optimize key steps like cyclization. For example, CuI may improve yields by reducing side reactions in Sonogashira couplings .

- Purification Protocols : Compare column chromatography (silica vs. alumina) and recrystallization (e.g., ethanol/water mixtures) to isolate pure product .

- Scale Effects : Pilot small-scale reactions (1–5 mmol) before scaling up; mass transfer limitations in larger batches often reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.